[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
CAS No.: 141836-50-2
Cat. No.: VC21123861
Molecular Formula: C14H30O2Si
Molecular Weight: 258.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141836-50-2 |
|---|---|
| Molecular Formula | C14H30O2Si |
| Molecular Weight | 258.47 g/mol |
| IUPAC Name | [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methanol |
| Standard InChI | InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3 |
| Standard InChI Key | DWUPTNCOHZJANV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO |
Introduction
Synonyms and Alternate Names
The compound is also known by the following names:
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4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexane methanol
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trans-[4-(tert-butyl-dimethyl-silanyloxymethyl)-cyclohexyl]-methanol
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Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
These synonyms reflect slight variations in naming conventions but describe the same molecular structure.
Applications in Organic Synthesis
[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol serves as an intermediate in organic synthesis, particularly for:
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Protective Group Chemistry: The TBDMS group is widely used to protect hydroxyl groups during multi-step syntheses. This allows selective reactions at other functional sites without interference from the hydroxyl group.
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Pharmaceutical Intermediates: It is utilized in the preparation of complex molecules, including drug candidates in medicinal chemistry.
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Fine Chemicals Production: The compound finds applications in the synthesis of fine chemicals where selective functional group transformations are required.
Synthetic Pathways
The compound is synthesized via silylation of cyclohexanemethanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds as follows:
This reaction ensures the selective protection of the hydroxyl group.
Analytical Data
The compound’s identity and purity are typically confirmed using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Characteristic signals for methylene and silyl groups.
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-NMR: Peaks corresponding to cyclohexane carbons and silyloxy carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming its molecular weight.
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Infrared Spectroscopy (IR):
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Absorption bands for hydroxyl and Si-O bonds.
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Safety and Handling
As a chemical intermediate, [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol should be handled with care:
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Hazards: TBDMS derivatives can be flammable and may release harmful vapors upon decomposition.
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Storage Conditions: Store in a cool, dry place away from moisture to prevent hydrolysis of the silyl group.
Research Implications
The compound’s versatility makes it a valuable tool in synthetic organic chemistry, particularly for developing pharmaceuticals and advanced materials. Its stability under various reaction conditions provides chemists with flexibility during complex syntheses.
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